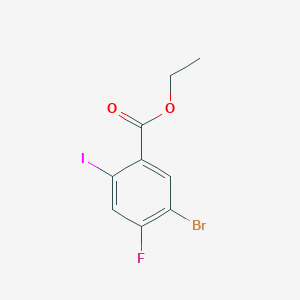

Ethyl 5-bromo-4-fluoro-2-iodobenzoate

Description

Ethyl 5-bromo-4-fluoro-2-iodobenzoate (CAS: 1509083-82-2) is a halogen-substituted benzoate ester with the molecular formula C₉H₇BrFIO₂ and a molecular weight of 372.96 g/mol . The compound features three distinct halogen substituents on the aromatic ring: bromine at position 5, fluorine at position 4, and iodine at position 2. The ethyl ester group at the carboxyl position contributes to its relatively high molecular weight compared to simpler benzoate derivatives.

This compound is primarily utilized in laboratory settings for synthetic chemistry research, as indicated by supplier documentation that emphasizes its restriction to non-pharmaceutical, non-agricultural, and non-consumable applications .

Properties

IUPAC Name |

ethyl 5-bromo-4-fluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEZKQXIWHPMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-fluoro-2-iodobenzoate can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and iodine substituents onto the benzoic acid ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-fluoro-2-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.

Major Products Formed

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the benzoate.

Reduction Products: Reduced derivatives of the benzoate.

Hydrolysis Products: 5-bromo-4-fluoro-2-iodobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-bromo-4-fluoro-2-iodobenzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving halogenated aromatic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

¹Collision Cross Section (CCS) data derived from ion mobility spectrometry predictions for methyl ester .

Key Observations:

Ester Group Impact : Replacing the ethyl group in the target compound with a methyl group (as in the methyl analog) reduces molecular weight by ~14 g/mol. This difference may influence solubility and chromatographic behavior.

Halogen Substitution: Iodine vs. Chlorine: The iodine atom at position 2 in the target compound contributes significantly to its higher molecular weight compared to the chloro-substituted analog (372.96 vs. 281.51 g/mol). Iodine’s larger atomic radius and polarizability may also enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence is unavailable in the provided sources.

Collision Cross Section (CCS) and Mass Spectrometry

For Mthis compound , CCS values vary with adducts:

The ethyl analog’s CCS remains unreported, but its larger ester group suggests marginally higher values due to increased molecular volume.

Biological Activity

Ethyl 5-bromo-4-fluoro-2-iodobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound features a benzene ring with three halogen substituents (bromine, fluorine, and iodine) and an ethyl ester functional group. Its molecular formula is CHBrFIO, with a molecular weight of approximately 372.96 g/mol. The presence of these halogens significantly influences its reactivity and biological properties, making it a compound of interest for various applications in drug discovery and development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Binding : It may bind to specific receptors, influencing signal transduction processes.

- DNA Interaction : The compound's structure allows for potential interactions with DNA, impacting replication or transcription processes.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against a range of microbial pathogens, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on healthy tissues .

Case Studies

- Anticancer Efficacy : In vitro studies on various cancer cell lines demonstrated that this compound derivatives showed IC values in the low micromolar range, indicating potent anticancer activity. For example, one study reported an IC value as low as 19 nM against specific T-cell malignancies .

- Enzyme Inhibition : A study focused on the inhibition of purine nucleoside phosphorylase (PNP) revealed that certain derivatives exhibited high selectivity and potency against PNP from Mycobacterium tuberculosis, showcasing the potential for targeting specific pathogens while minimizing effects on human enzymes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.